molecular formula C9H11B B1281032 1-(Bromomethyl)-2-ethylbenzene CAS No. 57825-29-3

1-(Bromomethyl)-2-ethylbenzene

Cat. No.: B1281032
CAS No.: 57825-29-3
M. Wt: 199.09 g/mol
InChI Key: MLOYGHJCLXLZTL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group and an ethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethylbenzene can be synthesized through the bromination of 2-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess N-bromosuccinimide and controlled reaction conditions helps in achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 2-ethylbenzyl alcohol, 2-ethylbenzylamine, or 2-ethylbenzylthiol.

    Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.

    Reduction: Formation of 2-ethyltoluene.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-2-ethylbenzene serves as a versatile intermediate in various chemical reactions and has been utilized in several research contexts:

  • Organic Synthesis : The compound acts as a key reagent in organic synthesis, facilitating the formation of more complex molecules through nucleophilic substitution reactions. For example, it can undergo reactions with nucleophiles to form ether or amine derivatives.
  • Biological Studies : It has been used in biological research to study enzyme-catalyzed reactions involving halogenated compounds. The reactivity of the bromomethyl group allows for the exploration of mechanisms in biochemical pathways.

Industrial Applications

The compound is also significant in industrial applications:

  • Pharmaceuticals : this compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its ability to introduce bromine into organic molecules makes it valuable for creating active pharmaceutical ingredients (APIs).
  • Agrochemicals : The compound's reactivity allows it to be used in the development of agrochemicals, including herbicides and pesticides. Its incorporation into larger molecular frameworks enhances the efficacy of these products.
  • Polymer Production : In polymer chemistry, this compound can serve as a monomer or cross-linking agent in the production of specialty polymers with tailored properties.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of Pharmaceuticals

In a study published in a peer-reviewed journal, researchers demonstrated the use of this compound in synthesizing a novel anti-cancer drug. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant cytotoxic activity against cancer cell lines.

Case Study 2: Agrochemical Development

Another research project focused on developing a new class of herbicides utilizing this compound as a precursor. The resulting compounds showed enhanced selectivity and potency against target weeds compared to existing products on the market.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the ethyl group, making it more reactive towards nucleophiles.

    1-Bromo-2-ethylbenzene: Similar but with the bromine directly attached to the benzene ring, leading to different reactivity patterns.

    2-Bromoethylbenzene: Similar but with the bromine on the ethyl side chain, affecting its chemical behavior.

Uniqueness: 1-(Bromomethyl)-2-ethylbenzene is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Chemical Structure and Properties

1-(Bromomethyl)-2-ethylbenzene has the molecular formula C10H11BrC_{10}H_{11}Br and a molecular weight of approximately 213.1 g/mol. The presence of the bromomethyl group is significant as it can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions, which allows the compound to form covalent bonds with proteins and nucleic acids.

  • Antimicrobial Activity : Studies have indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. This is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms.
  • Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of halogenated benzyl compounds, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various brominated compounds against resistant bacterial strains. The findings revealed that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
  • Neuroprotective Effects : Recent research has identified neuroprotective properties associated with brominated aromatic compounds. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal cell death and inflammation, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cellular membranes
CytotoxicityInduction of ROS; apoptosis
AntitumorInhibition of tumor growth
NeuroprotectionReduction of neuronal inflammation

Properties

IUPAC Name

1-(bromomethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYGHJCLXLZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481562
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57825-29-3
Record name 1-(BROMOMETHYL)-2-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-ethyl-phenyl)-methanol (3 g, 22 mmol) in ether (10 mL) at 0° C. was added a solution of PBr3 (2.18 g, 8.1 mmol) in ether (3 mL). The reaction mixture was warmed to r.t for 45 minutes and cooled to 0° C. The reaction mixture was treated with 50% aqueous KOH (15 mL) and separated. The organic layer was dried with KOH pellets and concentrated to give 3.9 g of 1-bromomethyl-2-ethyl-benzene.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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